Menadione sulfonate

Description

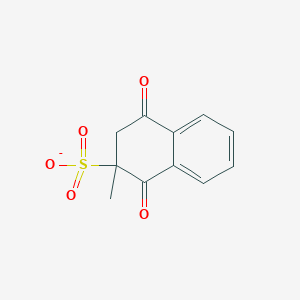

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9O5S- |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O5S/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3,(H,14,15,16)/p-1 |

InChI Key |

WIXFIQKTHUVFDI-UHFFFAOYSA-M |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-] |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Overview of Menadione Sulfonate S Role As a Research Probe and Chemical Precursor

Menadione (B1676200) sulfonate's unique chemical properties make it a versatile tool in the laboratory. Its water solubility and ability to participate in redox cycling are key to its function as a research probe. beilstein-journals.orgnih.gov

As a Research Probe:

Inducer of Oxidative Stress: Menadione sulfonate is widely used to induce the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals, in cellular models. sigmaaldrich.comsigmaaldrich.com This allows researchers to study the mechanisms of oxidative stress and the cellular responses to it. sigmaaldrich.com For instance, it has been used to induce endogenous superoxide production in neural stem cells and in human lung epithelium microtissues. sigmaaldrich.com

Mitochondrial Pro-oxidant: It acts as a redox-cycling mitochondrial pro-oxidant, enabling the investigation of its effects on cellular signaling pathways, such as the AKT/mTOR pathway in cardiac cells. sigmaaldrich.com

Studying Electron Transfer: The photoreduction of sulfonated quinones like menadione bisulfite has been used to study cyclic electron transport around photosystem I. researchgate.net

Affinity-Based Protein Profiling (AfBPP): Derivatives of menadione have been synthesized as probes for AfBPP to identify protein targets of antimalarial drugs. malariaworld.org

As a Chemical Precursor:

Synthesis of Other Compounds: this compound serves as an intermediate in the synthesis of various other compounds, including pharmaceuticals and fine chemicals. ontosight.ai

Precursor to Vitamin K2: In vivo, menadione is a precursor for the synthesis of menaquinone-4 (MK-4), a biologically active form of vitamin K2. toku-e.comaafco.org

Platform for Bioactive Compounds: The menadione structure is a valuable platform for developing new bioactive compounds due to its ability to interact with biomolecules through redox cycles. nih.gov

Evolution of Research Perspectives on Menadione Sulfonate S Biological Interactions

Classical and Contemporary Approaches to Menadione Synthesis Relevant to Analogues

The preparation of menadione is most commonly achieved through the oxidation of 2-methylnaphthalene (B46627) or 2-methylnaphthol, or the methylation of 1,4-naphthoquinone (B94277). nih.gov Early methods often relied on stoichiometric, harsh oxidants, while contemporary approaches focus on developing more efficient and selective catalytic systems. beilstein-journals.org

The oxidation of 2-methylnaphthalene is a foundational method for menadione synthesis. A pioneering approach involved the use of chromium(IV) oxide in glacial acetic acid, yielding menadione in modest amounts. nih.govbeilstein-journals.org Over the years, significant research has been directed toward replacing hazardous chromium-based oxidants with more environmentally benign alternatives, particularly hydrogen peroxide (H₂O₂). nih.gov Various catalytic systems have been developed to activate H₂O₂ and other oxidants, improving yield, selectivity, and reaction conditions. beilstein-journals.orgcapes.gov.br These include systems based on iron, ruthenium, gold, and rhenium. beilstein-journals.orgresearchgate.net For instance, the use of gold nanoparticles deposited on hypercrosslinked polystyrene (Au/HPS) with peracetic acid as the oxidant has demonstrated high conversion and selectivity. beilstein-journals.orgresearchgate.net

Table 1: Selected Methodologies for the Oxidation of 2-Methylnaphthalene to Menadione

| Oxidant | Catalyst / Reagents | Yield / Conversion & Selectivity | Reference |

| Chromium(IV) oxide | Glacial Acetic Acid | 38–42% Yield | nih.govbeilstein-journals.org |

| Sodium dichromate | Sulfuric Acid, Carbon Tetrachloride | 48–62% Yield | researchgate.net |

| Hydrogen peroxide (85%) | Acetic Anhydride, Acetic Acid, CH₃ReO₃ | 46% Yield | researchgate.net |

| Hydrogen peroxide | Iron(III) salts, Acetic Acid | 13% Yield | researchgate.net |

| Hydrogen peroxide | SeMCM-41, Acetic Acid | 99% Conversion, 68% Selectivity | beilstein-journals.org |

| Peracetic acid | 1% Au/HPS, Glacial Acetic Acid | 96% Conversion, 75% Selectivity | beilstein-journals.orgresearchgate.net |

| Ozone | Chromium(III) & Manganese(II) salts | 70% Yield | researchgate.net |

The oxidation of 2-methylnaphthol presents an alternative and often advantageous route to menadione, primarily because it can prevent the formation of byproducts like 6-methyl-1,4-naphthoquinone. nih.govbeilstein-journals.org The reaction conditions are often similar to those used for 2-methylnaphthalene, employing oxidants such as hydrogen peroxide and molecular oxygen. nih.govbeilstein-journals.org Early work demonstrated high yields using H₂O₂ with bromine and sulfuric acid as catalysts. nih.govbeilstein-journals.org More advanced research has focused on heterogeneous catalysts, such as niobium oxide dispersed on silica (B1680970) (Nb₂O₂-SiO₂), which facilitate easier separation and catalyst recycling. beilstein-journals.orgresearchgate.net Gold nanoparticles have also proven effective in catalyzing this oxidation with molecular oxygen. beilstein-journals.orgbeilstein-journals.org

Table 2: Selected Methodologies for the Oxidation of 2-Methylnaphthol to Menadione

| Oxidant | Catalyst / Reagents | Yield / Conversion & Selectivity | Reference |

| Hydrogen peroxide (60%) | Bromine, Sulfuric Acid | 90% Yield | nih.govbeilstein-journals.org |

| Hydrogen peroxide (35%) | Nb₂O₂-SiO₂ | 60% Yield | beilstein-journals.orgresearchgate.net |

| Hydrogen peroxide | Mesoporous NbSBA-15 | 100% Conversion, 97.3% Selectivity | beilstein-journals.org |

| Hydrogen peroxide | FeCl₃·6H₂O, Pyridine-2,6-dicarboxylic acid, Benzylamine | 99% Conversion, 55% Yield | beilstein-journals.orgbeilstein-journals.org |

| Molecular Oxygen | 1.5% Au/TiO₂ | 57% Yield | beilstein-journals.orgbeilstein-journals.org |

| tert-Butyl hydroperoxide | Dichloromethane (B109758) | 95% Conversion, 55% Selectivity | nih.govbeilstein-journals.org |

Another significant pathway to menadione involves the direct methylation of 1,4-naphthoquinone. beilstein-journals.org Due to the electron-deficient nature of quinones, they are receptive to reactions with nucleophilic radicals. nih.gov A well-established method is the Kochi-Anderson (or Jacobsen-Torssell) reaction, which involves the oxidative decarboxylation of a carboxylic acid like acetic acid. nih.govbeilstein-journals.org This reaction is typically performed in the presence of silver(I) nitrate (B79036) and a persulfate, such as ammonium (B1175870) persulfate, to generate the necessary methyl radicals. nih.govbeilstein-journals.org Other approaches utilize different sources for the methyl radical, including tert-butyl hydroperoxide or the redox decomposition of hydrogen peroxide in DMSO. nih.govbeilstein-journals.org More contemporary catalytic systems have also been explored, such as the use of rhodium complexes with methylboronic acid as the methyl source. beilstein-journals.orgbeilstein-journals.org

Table 3: Selected Methodologies for the Methylation of 1,4-Naphthoquinone to Menadione

| Methyl Source / Reagents | Catalyst | Yield | Reference |

| Acetic Acid, Ammonium Persulfate | Silver(I) Nitrate | 47% Yield | nih.gov |

| Acetic Acid, (NH₄)₂S₂O₈ | Silver(I) Nitrate | 60% Yield | beilstein-journals.org |

| Sodium Acetate-¹³C, K₂S₂O₈ | Silver(I) Nitrate | 33% Yield (¹³C-labelled) | beilstein-journals.org |

| tert-Butyl Hydroperoxide | Fe(OAc)₂OH | 80% Yield (75:25 ratio with dimethylated product) | nih.govbeilstein-journals.org |

| Methylboronic Acid | [Cp*RhCl₂]₂ | 31% Yield | beilstein-journals.orgbeilstein-journals.org |

Conversion Pathways to this compound

The primary water-soluble derivative of menadione used in research and other applications is its bisulfite adduct, commonly known as menadione sodium bisulfite. eurofins.comontosight.ai

Menadione is converted to its water-soluble sulfonate form through a direct addition reaction with sodium bisulfite (NaHSO₃). ontosight.ai This reaction is typically straightforward and high-yielding. google.com The process involves reacting menadione with an aqueous solution of sodium bisulfite. google.com In one patented method, the reaction is carried out in a biphasic medium of carbon tetrachloride and water. The mixture is agitated and may be heated to temperatures between 30-60°C to ensure complete conversion. google.com The addition is reported to be nearly instantaneous, providing quantitative yields. google.com Following the reaction, the aqueous layer containing the menadione sodium bisulfite product is separated and the final compound is isolated. google.com This conversion to the sulfonate derivative significantly increases its water solubility. eurofins.comontosight.ai

Advanced Synthetic Techniques and Catalysis in Menadione/Menadione Sulfonate Research

Modern synthetic chemistry has introduced a variety of advanced techniques and catalytic systems to improve the synthesis of menadione and to create novel derivatives for research. These methods aim for higher efficiency, greater selectivity, milder reaction conditions, and the development of compounds with tailored properties.

Heterogeneous Catalysis: The use of solid-phase catalysts is a significant area of advancement as it simplifies product purification and catalyst recovery. Examples include niobium- and selenium-based mesoporous molecular sieves (NbSBA-15, SeMCM-41) and metal nanoparticles (e.g., gold) supported on materials like silica, titania, or polystyrene for oxidation reactions. beilstein-journals.orgresearchgate.netresearchgate.net

Homogeneous Catalysis: Soluble metal complexes, including those of rhodium, ruthenium, and iron, have been employed to catalyze methylation and oxidation reactions under specific and controlled conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Electrochemical Synthesis: Electrosynthesis offers a reagent-free alternative for oxidation. Menadione can be synthesized via a four-electron oxidation procedure from 2-methyl-5,8-dihydro-1,4-naphthalenediol. nih.govajrconline.org

Diene Synthesis: The construction of the naphthoquinone ring itself via a Diels-Alder reaction represents a more complex but efficient strategy. For instance, menadione has been synthesized in high yield using 1-ketoxy-1,3-butadiene as the diene and 2-methyl-1,4-benzoquinone as the dienophile, catalyzed by a LiClO₄-diethyl ether system. beilstein-journals.orgajrconline.org

Click Chemistry: For the creation of diverse libraries of menadione derivatives for research, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," has been utilized. This allows for the efficient coupling of azido- or alkyne-functionalized menadione precursors with a wide range of molecules to generate novel triazole-menadione hybrids. nih.govmdpi.com

Metal-Supported Catalysis (e.g., Gold, Palladium, Platinum)

Metal-supported catalysts have been investigated for the synthesis of menadione, often focusing on the oxidation of precursors like 2-methylnaphthalene and 2-methylnaphthol.

Gold (Au): Gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂) have been used to catalyze the oxidation of 2-methylnaphthol with molecular oxygen. beilstein-journals.org In one study, a 1.5% Au/TiO₂ catalyst yielded 57% menadione. beilstein-journals.org Another approach utilized gold supported on hypercrosslinked polystyrene (Au/HPS) in supercritical carbon dioxide, achieving an 89% conversion and 99% selectivity for menadione. beilstein-journals.orgnih.gov

Palladium (Pd): Palladium-based catalysts have also shown efficacy. The oxidation of 2-methylnaphthalene using a palladium(II)-polystyrene sulfonic acid resin with aqueous hydrogen peroxide has been described. nih.govbeilstein-journals.org Graphene oxide-supported bis(diphenylphosphinomethyl)amino Pd(II) complexes have demonstrated high conversion rates (95–99%) and moderate selectivity (60–65%) in menadione synthesis. beilstein-journals.orgulakbim.gov.tr

Platinum (Pt): Platinum-supported catalysts, such as Pt on hypercrosslinked polystyrene (Pt/HPS), have been used in the oxidation of 2-methylnaphthalene in supercritical carbon dioxide, although gold-supported catalysts showed better performance in the same study. beilstein-journals.orgnih.gov

| Catalyst | Substrate | Oxidant | Key Finding | Reference |

|---|---|---|---|---|

| Au/TiO₂ (1.5%) | 2-Methylnaphthol | O₂ | 57% yield of menadione. | beilstein-journals.org |

| Au(5%)/HPS | 2-Methylnaphthalene | H₂O₂/Acetic Acid in scCO₂ | 89% conversion, 99% selectivity. | beilstein-journals.orgnih.gov |

| Pd(II)-polystyrene sulfonic acid resin | 2-Methylnaphthalene | H₂O₂ (aq) | Improved yield over uncatalyzed reaction. | nih.govbeilstein-journals.org |

| GO@...Pd(II) complex | Not specified | Not specified | 95-99% conversion, 60-65% selectivity. | beilstein-journals.orgulakbim.gov.tr |

Rhodium Complex-Catalyzed Arylation and Alkylation

Rhodium complexes have been employed as catalysts for the arylation and alkylation of naphthoquinones. In one study, menadione was synthesized by reacting 1,4-naphthoquinone with methylboronic acid in the presence of a rhodium complex ([Cp*RhCl₂]₂) as the catalyst. beilstein-journals.orgnih.govbeilstein-journals.org This reaction, conducted over 10 hours, resulted in a 31% isolated yield of menadione. beilstein-journals.orgnih.govbeilstein-journals.org

Bismuth Catalyst Systems

Bismuth catalyst systems have been explored for the methylation and alkylation of quinone derivatives. beilstein-journals.orgnih.govbeilstein-journals.org Research conducted in 2019 by Yang and co-workers investigated a bismuth catalyst system for these reactions. beilstein-journals.orgnih.govbeilstein-journals.org Bismuth salts, such as bismuth triflate, are recognized for their efficiency as Lewis acids in various organic transformations due to their low toxicity and tolerance to water. nih.gov While specific details on the direct synthesis of this compound using bismuth catalysts are limited, their effectiveness in related reactions suggests potential applicability. beilstein-journals.orgnih.gov For instance, triphenylbismuth (B1683265) (TPB) has been used as a catalyst in the curing process of polymers. icm.edu.pl

Selenium Mesoporous Molecular Sieves as Catalysts

Mesoporous molecular sieves, such as MCM-41, are known for their high surface area and well-defined pore structures, making them suitable as catalyst supports. orientjchem.orgtandfonline.com Selenium-functionalized MCM-41 (SeMCM-41) has been evaluated for its catalytic activity. nih.govbeilstein-journals.org In one study, SeMCM-41 was used in the oxidation of 2-methylnaphthalene with hydrogen peroxide in acetic acid at 100°C. nih.govbeilstein-journals.org This approach achieved a 99% conversion rate and 68% selectivity for menadione. nih.govbeilstein-journals.org The proposed mechanism involves the formation of an active selenium peroxo species, and a key advantage of this catalyst is its easy separation from the reaction mixture by filtration. nih.govbeilstein-journals.org

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative route for the synthesis of menadione. One such method involves the synthesis from 2-methyl-1,4-dihydroxynaphthalene. beilstein-journals.org The electrochemical reduction of menadione has been studied using techniques like cyclic voltammetry. researchgate.net These studies show that menadione undergoes a reversible, diffusion-controlled one-electron process in certain media, leading to the formation of a semiquinone anion radical. researchgate.net The electrochemical behavior can be influenced by the medium, with micellar media like sodium dodecyl sulfate (B86663) (SDS) affecting the reduction potential. researchgate.net

Green Chemistry Approaches (e.g., Supercritical Carbon Dioxide Media)

Green chemistry principles aim to develop environmentally friendly chemical processes. um.si The use of supercritical carbon dioxide (scCO₂) as a green solvent is one such approach. beilstein-journals.orgnih.govum.si The synthesis of menadione via the oxidation of 2-methylnaphthalene has been successfully carried out in scCO₂. beilstein-journals.orgnih.gov Using a gold-supported hypercrosslinked polystyrene catalyst (Au(5%)/HPS) at a CO₂ pressure of 150 bar, an 89% conversion and 99% selectivity for menadione were achieved. beilstein-journals.orgnih.gov This method highlights a more environmentally benign route for menadione production. nih.gov

Design and Synthesis of this compound Derivatives and Analogues for Mechanistic Studies

The synthesis of menadione derivatives and analogues is crucial for studying their mechanisms of action and structure-activity relationships. mdpi.commdpi.com Menadione's structure, particularly the α,β-unsaturated system of the naphthoquinone nucleus, allows for various structural modifications. nih.gov

One common strategy is the Michael-type addition of nucleophiles to the menadione core. researchgate.net For instance, menadione can react with thiols in the presence of a copper sulfate pentahydrate catalyst to produce thiol-functionalized analogues with yields ranging from 30-50%. beilstein-journals.orgnih.gov Similarly, bis-menadione derivatives have been synthesized through the Michael addition of dithiols to an excess of menadione, achieving yields of 65-84%. researchgate.net

For mechanistic studies, specifically designed analogues have been synthesized. For example, to investigate enzyme inhibition, a fluoro-analogue of a menadione derivative was created. sci-hub.se The synthesis involved introducing a fluorine atom, which converts the compound into a mechanism-based inhibitor. This was achieved through a multi-step process starting from a reduced and O-methylated menadiol (B113456). sci-hub.se

The synthesis of partially and fully saturated menaquinone analogues has also been undertaken to explore their properties. acs.org For example, a fully saturated analogue, MK-2(I,II-H₄), was synthesized by coupling menadione with an alkyl iodide using benzoyl peroxide as a radical initiator. acs.org These synthetic efforts provide a library of compounds that are essential for detailed mechanistic and biological investigations. ebi.ac.ukresearchgate.net

| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | Yield | Purpose/Finding | Reference |

|---|---|---|---|---|---|

| Thiol-functionalized analogues | Michael-type addition | Thiols, Copper sulfate pentahydrate | 30-50% | Synthesis of functionalized menadione analogues. | beilstein-journals.orgnih.gov |

| Bis-menadione derivatives | Michael-type addition | Dithiols | 65-84% | Effective synthesis of symmetrical menadione-derived molecules. | researchgate.net |

| Fluoro-analogue | Multi-step synthesis from O-methylated menadiol | N-Bromosuccinimide, Silver fluoride, BuLi | Not specified | Designed as a mechanism-based enzyme inhibitor. | sci-hub.se |

| Saturated menaquinone analogue (MK-2(I,II-H₄)) | Radical alkylation | Alkyl iodide, Benzoyl peroxide | 17% | Synthesis of saturated analogues for property studies. | acs.org |

Functionalization via Thiol Addition Reactions

The addition of thiol-containing molecules to the menadione core is a significant method for creating new analogues, often mimicking the biological reactions menadione undergoes with cysteine residues in proteins. beilstein-journals.org This reaction is typically a Michael-type 1,4-addition, where the nucleophilic sulfur atom attacks the C3 position of the naphthoquinone ring. scispace.com

One established method involves reacting menadione with various thiols using copper sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst in ethanol (B145695) at room temperature. beilstein-journals.orgbeilstein-journals.org This approach has been used to synthesize menadione analogues functionalized with thioalcohols and thioethers, yielding products in the range of 30–50%. beilstein-journals.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the thiol on the electron-deficient quinone ring, leading to the formation of a thioether linkage at the 3-position. scispace.com

Another important application of this reaction is the synthesis of adducts with biologically relevant thiols, such as N-acetyl-L-cysteine. mdpi.com These reactions can be complex, but by carefully selecting solvents and reaction conditions, the desired adducts can often be isolated via precipitation, simplifying purification. mdpi.com For instance, reacting menadione with N-acetyl-L-cysteine in acetonitrile (B52724) can lead to the corresponding thioether derivative, although yields and reaction efficiency can vary. mdpi.com Similarly, mercaptoacetic and mercaptopropanoic acids have been used as nucleophiles in Michael-type additions to menadione. beilstein-journals.org

Table 1: Examples of Menadione Derivatives from Thiol Addition Reactions

| Reactant Thiol | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Various Thioalcohols/Thioethers | CuSO₄·5H₂O, Ethanol, RT, 24h | 3-Thioalkyl/Thioaryl-2-methyl-1,4-naphthoquinones | beilstein-journals.org, researchgate.net |

| N-Acetyl-L-cysteine | Acetonitrile, 50°C to reflux | 2-Methyl-3-(N-acetyl-L-cysteinyI)-1,4-naphthoquinone | mdpi.com |

| Mercaptoacetic Acid | Methanol | 2-((1,4-Dioxo-3-methyl-1,4-dihydronaphthalen-2-yl)thio)acetic acid | beilstein-journals.org |

| Glutathione (B108866) | (Enzymatic or non-enzymatic) | S-(2-Methyl-1,4-naphthoquinoyl-3)glutathione | scispace.com, pnas.org |

Bis-Menadione Derivative Synthesis via Michael-Type Addition

To create larger, symmetrical molecules for specialized research, bis-menadione derivatives can be synthesized. This is achieved through a Michael-type addition reaction using a dithiol as a linker between two menadione units. beilstein-journals.orgnih.gov

In a typical procedure, an excess of menadione is reacted with a dithiol in a solvent such as dichloromethane at room temperature. beilstein-journals.orgbeilstein-journals.org The reaction proceeds over several hours, linking the two menadione molecules at their C3 positions through the dithiol bridge. nih.gov This method has proven to be highly effective for synthesizing these symmetrical derivatives, with reported yields often ranging from 65% to 84%. beilstein-journals.orgnih.gov The resulting bis-menadione compounds are valuable for studies requiring specific spatial arrangements of the naphthoquinone moiety or for investigating multivalent interactions.

Table 2: Synthesis of Bis-Menadione Derivatives

| Dithiol Linker | Reaction Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Ethane-1,2-dithiol | Dichloromethane, RT, 5h | 2,2'-(Ethane-1,2-diylbis(sulfanediyl))bis(3-methylnaphthalene-1,4-dione) | 65-84 | beilstein-journals.org, nih.gov |

| Propane-1,3-dithiol | Dichloromethane, RT, 5h | 2,2'-(Propane-1,3-diylbis(sulfanediyl))bis(3-methylnaphthalene-1,4-dione) | 65-84 | beilstein-journals.org, nih.gov |

| Butane-1,4-dithiol | Dichloromethane, RT, 5h | 2,2'-(Butane-1,4-diylbis(sulfanediyl))bis(3-methylnaphthalene-1,4-dione) | 65-84 | beilstein-journals.org, nih.gov |

Non-Cycling Analogues for Comparative Studies (e.g., 2,4-Dimethoxy-2-methylnaphthalene)

A key aspect of menadione's biological activity is its ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.gov To distinguish the effects of redox cycling from other potential mechanisms, such as direct alkylation of nucleophiles, researchers utilize non-cycling analogues. capes.gov.br In these analogues, the carbonyl groups of the quinone are chemically modified to prevent the acceptance of electrons, thereby inhibiting the redox cycle. capes.gov.br

A prominent example is 2,4-dimethoxy-2-methylnaphthalene . This compound is synthesized from menadione in a two-step process. First, menadione is reduced to its hydroquinone form, 1,4-dihydroxy-2-methylnaphthalene. Subsequently, the hydroxyl groups are protected, typically through methylation, to yield the stable 1,4-dimethoxy-2-methylnaphthalene. capes.gov.br By comparing the biological effects of menadione with this non-cycling analogue, researchers can specifically investigate the cellular consequences of ROS production versus the direct electrophilic properties of the parent quinone. capes.gov.br

Table 3: Comparison of Menadione and its Non-Cycling Analogue

| Compound Name | Structure | Key Feature | Research Purpose | Reference |

|---|---|---|---|---|

| Menadione | 2-Methyl-1,4-naphthoquinone | Redox-cycling quinone | Induces ROS production and acts as an electrophile | nih.gov |

| 2,4-Dimethoxy-2-methylnaphthalene | 1,4-Dimethoxy-2-methylnaphthalene | Non-redox-cycling; hydroxyl groups are methylated | Acts as a control to study the effects of menadione independent of ROS generation | capes.gov.br |

Spectroscopic and Spectrophotometric Approaches

Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the analysis of this compound.

UV-Visible spectrophotometry is a straightforward and rapid method for the determination of menadione and its sodium bisulfite derivative. nih.gov Several methods have been developed based on color-forming reactions. nih.gov

One such method involves the reaction of menadione or its sodium bisulfite derivative with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide (B78521) medium. This reaction produces a blue-colored product with a maximum absorption at 625 nm. nih.gov The color is stable for over an hour, and the method follows Beer's law in the concentration range of 0.4-16 µg/ml. nih.gov The molar absorptivity for this method is 7.6 x 10³ l mol⁻¹ cm⁻¹. nih.gov

A second spectrophotometric method is based on the reaction with resorcinol (B1680541) in a concentrated sulfuric acid medium, which yields a red-colored product with a maximum absorption at 520 nm. nih.gov This colored species is stable for 3 hours, and Beer's law is obeyed in the range of 1-24 µg/ml. nih.gov The molar absorptivity is 4.5 x 10³ l mol⁻¹ cm⁻¹. nih.gov

Additionally, a chromatographic-UV spectrophotometric method has been established where menadione is eluted from a column and its UV absorbance is measured at approximately 334 nm. oup.com

Table 4: Spectrophotometric Methods for this compound Determination

| Reagent | λmax (nm) | Linear Range (µg/ml) | Molar Absorptivity (l mol⁻¹ cm⁻¹) | Source |

|---|---|---|---|---|

| 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) | 625 | 0.4-16 | 7.6 x 10³ | nih.gov |

| Resorcinol | 520 | 1-24 | 4.5 x 10³ | nih.gov |

Fluorimetry and Photochemical Spectrofluorometry

Menadione and its derivatives, including menadione sodium bisulfite, are not naturally fluorescent substances. nih.govresearchgate.net Consequently, fluorimetric analysis requires a chemical modification or specific conditions to induce a fluorescent signal. nih.gov Various spectrofluorimetric methods have been developed that involve reacting menadione with different chemical reagents to create a fluorescent product. nih.gov

One advanced approach is photochemical spectrofluorometry (PF), often integrated with flow-injection (FI) analysis systems. researchgate.netdntb.gov.ua This technique utilizes an on-line photoreduction process to convert menadione into a fluorescent species. dntb.gov.ua For instance, a flow-injection method using on-line photo-reduction in a micellar medium has been developed for the determination of menadione. dntb.gov.ua Another FI-PF method was developed for determining menadione sodium bisulfite using acetone (B3395972) and sodium sulfite (B76179) as sensitizing reagents. researchgate.net It is also possible to generate a fluorescent signal from menadione sodium bisulfite in aqueous solutions by using phosphate (B84403) buffer solutions containing an optimal concentration of sodium dodecyl sulfate (SDS). researchgate.net While menadione itself is not naturally fluorescent, it can yield a fluorescent derivative in an aqueous medium when complexed with beta-cyclodextrin. researchgate.net

The photophysical properties of this compound and related compounds have been studied, revealing low quantum yields of fluorescence emission, which can be influenced by the molecular structure and environment. researchgate.net For example, the fluorescence quantum yield (Φf) for menadione sodium bisulfite (MSB) was measured to be approximately 10⁻⁴. researchgate.net

Table 1: Photophysical Properties of Menadione Derivatives in Aqueous Solution researchgate.net

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Quenching Rate with Co²⁺ (M⁻¹s⁻¹) |

|---|---|---|

| Menadione Sodium Bisulfite (MSB) | ~10⁻⁴ | 1.7 x 10⁹ |

| Menadione Nicotinamide (B372718) Bisulfite (MNB) | 0.0085 | 4.6 x 10¹⁰ |

| Menadione Dimethylpyrimidinol Bisulfite (MPB) | 0.053 | 1.5 x 10¹⁰ |

Chemiluminescence Methods

Chemiluminescence (CL) provides a highly sensitive analytical approach for the determination of this compound. nih.govresearchgate.net These methods are often based on the luminol (B1675438) reaction, where menadione acts as a catalyst or enhancer. dntb.gov.uanih.gov The principle behind the menadione-catalyzed luminol chemiluminescence assay involves the generation of extracellular active oxygen species, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This generation is driven by the activity of NAD(P)H:menadione oxidoreductase in viable cells, making the method applicable for detecting bacteria in food samples. nih.gov

Several chemiluminescence-based analytical methods have been reported for menadione sodium bisulfite in pharmaceutical preparations and biological fluids. dntb.gov.ualookchem.com One study detailed the second chemiluminescence emission of a luminol-periodate-menadione sodium bisulfite system and its analytical application. dntb.gov.ua Another reported a chemiluminescence sensor for menadione determination. dntb.gov.ua These techniques are valued for their simplicity, high sensitivity, and low cost. nih.gov The reaction typically involves an alkaline solution of luminol being oxidized, a process that menadione can catalyze, leading to the emission of light, which is quantitatively measured. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for membrane studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural and analytical research on biomolecules. researchgate.net In the context of menadione research, which often involves its interaction with biological membranes, ³¹P NMR spectroscopy is particularly valuable. researchgate.netresearchgate.net Biological membranes are primarily composed of phospholipids (B1166683), each containing a single phosphorus atom, making ³¹P NMR a selective tool for studying the lipid components of a membrane. researchgate.netnih.gov

³¹P NMR can provide detailed information on the composition of phospholipid mixtures, the phase state of the lipid system (e.g., lamellar, hexagonal), and the orientation of the lipid headgroup relative to the membrane bilayer. researchgate.netresearchgate.net The interaction of membrane-active compounds like menadione with the lipid bilayer can induce changes in lipid phase and create disturbances in the lamellar structure, which are detectable by ³¹P NMR. researchgate.net

The chemical shift of the ³¹P signal is sensitive to factors such as phospholipid composition, pH, and interactions with other molecules. researchgate.net Changes in the ³¹P NMR spectrum, such as alterations in the chemical shift anisotropy (CSA), can be interpreted in terms of changes in the order of the bilayer or the orientation of the phosphate group of the phospholipids. nih.gov Although direct in-vivo observation of membrane phospholipids is challenging due to the large CSA in rigid structures, studying the "NMR visible" water-soluble metabolites of these phospholipids can provide a reflection of the membrane's phospholipid profile. nih.gov Therefore, ³¹P NMR is an essential tool for investigating how this compound may perturb the structure and dynamics of cell membranes at a molecular level.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the definitive method for detecting and characterizing paramagnetic species, including free radicals. dergipark.org.trresearchgate.net This technique is crucial in menadione research because menadione's biological activity often involves redox cycling, which generates radical intermediates. researchgate.net EPR has been used to study semiquinone radical anions formed from menadione during processes like light-induced charge separation. dergipark.org.tr

In studies of radiation damage, EPR analysis of gamma-irradiated menadione single crystals at low temperatures revealed the formation of two distinct carbon-centered free radicals. dergipark.org.tr The analysis showed that the damage resulted from the breaking of a specific carbon-hydrogen bond, with the unpaired electron located on the carbon atom. dergipark.org.tr The hyperfine structure constants and spectroscopic splitting factors (g-values) of these radicals were calculated, showing anisotropic changes that depend on the crystal's orientation in the magnetic field. dergipark.org.tr

EPR is also employed with a technique called "spin trapping" to detect short-lived radicals. nih.gov A spin trap molecule reacts with the transient radical to form a more stable radical product (a spin adduct) that can be more easily detected and characterized by EPR. nih.gov For example, light exposure can stimulate menadione-dependent formation of a spin adduct with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), providing evidence of radical generation. nih.gov

Table 2: EPR Data for Radicals in Gamma-Irradiated Menadione Single Crystal dergipark.org.tr

| Parameter | Radical A | Radical B |

|---|---|---|

| Hyperfine Structure Constant (a) | 1.75 mT | 0.622 mT |

| Spectroscopic Splitting Factor (g) | Anisotropic | Anisotropic |

| Radical Type | Carbon-centered | Carbon-centered |

Electrochemical and Voltammetric Methods

Potentiometry

Potentiometry is an electrochemical method utilized for the analysis of menadione. nih.govresearchgate.net This technique involves measuring the potential of an electrochemical cell under negligible current flow. nih.gov For menadione determination, this is typically achieved using ion-selective electrodes (ISEs). researchgate.net

Research has focused on the development of specific potentiometric sensors for menadione. researchgate.net One such sensor uses a poly(vinyl) chloride (PVC) matrix membrane incorporating an ion-association complex of the menadione anion with a metal-ligand complex, such as bathophenanthroline (B157979) nickel(II) or iron(II), as the electroactive material. researchgate.net These sensors exhibit a linear response to menadione over a wide concentration range (10⁻¹ to 10⁻⁵ M) with near-Nernstian anionic slopes (51-58 mV per decade change in concentration). researchgate.net Key performance characteristics of these potentiometric sensors include fast response times (20–30 seconds), low detection limits (2 x 10⁻⁵ M), and good stability over several weeks. researchgate.net Potentiometric titration is another application, where the endpoint of a titration reaction involving menadiol sodium phosphate is determined by monitoring the potential. iarc.fr

Table 3: Performance of a Menadione-Selective Potentiometric Sensor researchgate.net

| Parameter | Value |

|---|---|

| Linear Range | 10⁻¹ – 10⁻⁵ M |

| Anionic Slope | 51.4 – 58.2 mV/decade |

| Limit of Detection | 2 x 10⁻⁵ M |

| Response Time | 20 – 30 s |

| Stability | 4 – 6 weeks |

Polarography

Polarography is a specific type of voltammetry that has been successfully applied to the determination of menadione sodium bisulfite in pharmaceutical preparations. oup.comoup.com The method is based on the electrochemical reduction of menadione at a dropping mercury electrode. oup.com The reduction of menadione sodium bisulfite is dependent on the pH of the solution, making it necessary to perform assays in pH-controlled solutions to ensure accurate and reproducible results, as many pharmaceutical formulations contain substances that can alter the pH. oup.com

In a typical polarographic method, menadione sodium bisulfite is reduced at a controlled pH (e.g., pH 4) and quantified based on its characteristic half-wave potential. oup.com This approach is highly specific because the analysis is performed in a well-controlled solvent system and quantitated at a potential characteristic of the analyte. oup.com The polarographic method is often advantageous as it can be rapid and simple, sometimes eliminating the need for extensive sample treatment and allowing for direct determination of the active ingredient. oup.com Studies have investigated the polarographic behavior of menadione in various media, including anhydrous N,N-dimethylformamide (DMF), to study processes like superoxide anion formation. researchgate.net

Voltammetric Techniques (e.g., Cyclic Voltammetry, Anodic Voltammetry)

Voltammetric methods are powerful electrochemical techniques for investigating and quantifying redox-active compounds like menadione. These methods rely on applying a potential to an electrode and measuring the resulting current, providing insights into the analyte's electrochemical behavior.

Cyclic Voltammetry (CV) has been extensively used to study menadione. In CV, the potential is scanned linearly in one direction and then reversed. libretexts.org For menadione, cyclic voltammograms typically show a pair of redox steps corresponding to its reduction and subsequent oxidation. researchgate.netresearchgate.net In an acidic medium, menadione undergoes a reversible two-electron transfer involving its quinone structure. nih.gov The characteristics of these steps, such as the peak potential separation, can indicate the reversibility of the electrochemical process. For instance, on a glassy carbon electrode in 0.1 M phosphoric acid, menadione exhibits a large potential separation, which can be significantly reduced in the presence of surfactants. researchgate.netresearchgate.net The technique is also used to monitor the in-vitro reaction between menadione and glutathione by observing the electrochemical signature of the resulting conjugate, thiodione. nih.gov

Anodic Stripping Voltammetry (ASV) , including its adsorptive variant, offers high sensitivity for trace determination of menadione. nih.govresearchgate.net This technique involves a preconcentration step where the analyte is accumulated onto the electrode surface, followed by a stripping step where the potential is scanned, and the analyte is electrochemically removed, generating a signal. libretexts.org For menadione, the reduced form is more strongly adsorbed than the oxidized form. nih.gov The determination can be performed by preconcentrating the reduced compound and then scanning the potential toward less negative values. nih.gov Square-wave adsorptive stripping voltammetry has proven particularly effective due to its high sensitivity and rapid scan rate, which minimizes the slow desorption of the analyte during the measurement. nih.gov This method allows for the investigation of menadione in a concentration range of 2 x 10⁻¹⁰ to 5 x 10⁻⁷ M, with a detection limit as low as 1.3 x 10⁻¹⁰ M. nih.gov

| Technique | Electrode | Medium/Conditions | Key Findings |

| Cyclic Voltammetry | Glassy Carbon Electrode (GCE) | 0.1 M H₃PO₄ | Shows a pair of redox steps with a potential separation of 343 mV. researchgate.netresearchgate.net |

| Cyclic Voltammetry | Pt electrode | PBS pH 7 | Used to monitor the export of menadione-glutathione conjugate from yeast cells. nih.gov |

| Square-Wave Adsorptive Stripping Voltammetry | Not specified | Acidic medium | Highly sensitive with a detection limit of 1.3 x 10⁻¹⁰ M. nih.gov |

Electrochemical Reduction in Micellar Media

The analysis of lipophilic compounds like menadione in aqueous systems can be significantly improved by using surfactant micellar media. Surfactants, at concentrations above their critical micelle concentration, form aggregates (micelles) that can solubilize non-polar analytes, altering their electrochemical behavior and enhancing analytical signals. researchgate.netcas.cz

The use of micellar media, such as those formed by sodium dodecyl sulfate (SDS), Triton X-100, and Brij® 35, has been shown to decrease the peak potential separation in cyclic voltammograms of menadione, indicating an improvement in the electrochemical kinetics. researchgate.netresearchgate.netoup.com A statistically significant increase in the menadione reduction current has been observed in both Triton X-100 (3-fold) and SDS (4.4-fold) micellar media. researchgate.netresearchgate.netcas.cz

In a 9 mM SDS micellar medium, the electrochemical reduction of menadione is a reversible, diffusion-controlled, one-electron process that leads to the formation of a relatively stable semiquinone anion radical. researchgate.netresearchgate.netcas.cz This enhanced stability and signal have been leveraged to develop voltammetric methods for menadione determination in pharmaceutical products. researchgate.netresearchgate.net The use of differential pulse voltammetry in various surfactant systems has been explored, with the lowest limit of detection found in SDS systems. oup.comdeepdyve.com

| Surfactant | Type | Effect on Menadione Voltammetry |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 4.4-fold increase in reduction current; Decreased peak potential separation. researchgate.netresearchgate.net |

| Triton X-100 | Non-ionic | 3-fold increase in reduction current; Decreased peak potential separation. researchgate.netresearchgate.net |

| Brij® 35 | Non-ionic | Decreased peak potential separation. researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Cationic | Decreased peak potential separation. researchgate.net |

Advanced Sensing and Detection Technologies

Calixarene (B151959) Capped ZnS Quantum Dots as Optical Nanoprobes

Advanced optical sensing technologies have been developed for the highly sensitive and selective detection of menadione. One such technology utilizes p-sulfonatocalix researchgate.netarene-coated Zinc Sulfide (ZnS) quantum dots (QDs) as a "cup-type" optical nanoprobe. science.govnih.gov This method is based on the principles of supramolecular host-guest chemistry, where the calixarene molecule acts as a host for the menadione (guest) molecule. researchgate.netnih.gov

The ZnS quantum dots, synthesized via a soft chemical method using polyvinylpyrrolidone (B124986) (PVP) as a capping agent, provide a stable fluorescent signal. rsc.org This fluorescence is quenched upon the inclusion of menadione into the cavity of the p-sulfonatocalix researchgate.netarene capping agent. The degree of fluorescence quenching is directly proportional to the concentration of menadione, allowing for its quantification. researchgate.netscience.gov This nanoprobe demonstrates high sensitivity and selectivity for menadione (Vitamin K₃). nih.govdntb.gov.ua The interaction is verified through various spectroscopic techniques, including fluorescence spectrometry and ¹H NMR. researchgate.net

Double-Strand DNA-Based Electrodes for Menadione Determination

Electrochemical biosensors based on double-strand DNA (ds-DNA) represent a novel approach for menadione determination. nih.govresearchgate.net These label-free biosensors are constructed by modifying a carbon paste electrode (CPE) with a nanocomposite, such as Fe₃O₄ nanoparticles decorated on reduced graphene oxide (Gr), and then immobilizing ds-DNA onto this modified surface. nih.govresearchgate.net

The Gr-Fe₃O₄ nanocomposite creates a sensitive layer with a large surface area, enhancing the electrochemical response. nih.gov The detection mechanism relies on the interaction between menadione and the ds-DNA on the electrode surface. This interaction leads to a significant increase in the oxidation peak currents and a reduction in the peak potentials of menadione. nih.govresearchgate.net Under optimized conditions, these biosensors exhibit excellent performance, with a linear calibration range from 0.3 to 100.0 nM and a very low detection limit of 0.13 nM. nih.govresearchgate.net The relative standard deviation for measurements of 50.0 nM menadione was found to be 3.90% (n=5), indicating good reproducibility. nih.gov

Method Validation Parameters and Research Quality Control

To ensure the reliability and applicability of analytical methods for this compound, rigorous validation is essential. This process assesses various performance parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). walshmedicalmedia.com

Precision, Accuracy, Recovery Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD %). For menadione analysis using methods like HPLC-DAD, intra-day RSDs have been reported to be below 5.9% and inter-day RSDs below 7.8%. brieflands.comnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte. eurofins.comnih.gov

Recovery is a measure of the accuracy of a method, representing the percentage of the true concentration of a substance recovered during the analytical procedure. For menadione sodium bisulfite, recovery values are typically expected to be within 98.0% to 102.0%. nih.gov Studies have reported average recovery data between 98.3% and 100.5% with RSDs less than 2%, demonstrating high accuracy. nih.govnih.gov

The table below summarizes validation parameters from various studies on menadione analysis.

| Method | Analyte | Parameter | Result | Source |

| HPLC-DAD | Menadione Sodium Bisulphite (MSB) | Intra-day Precision (RSD%) | < 2.4% | nih.gov |

| Inter-day Precision (RSD%) | < 4.4% | nih.gov | ||

| Recovery | 94.8% - 98.2% | nih.gov | ||

| HPLC-DAD | Menadione (MN) | Intra-day Precision (RSD%) | < 4.6% | nih.gov |

| Inter-day Precision (RSD%) | < 7.8% | nih.gov | ||

| Recovery | 98.5% - 100.5% | nih.gov | ||

| GC-FID | Menadione Sodium Bisulphite (MSB) | Intra-day Precision (RSD%) | < 4.9% | brieflands.com |

| Inter-day Precision (RSD%) | < 7.5% | brieflands.com | ||

| Recovery | 94.1% - 97.9% | brieflands.com | ||

| HILIC | Menadione Sodium Bisulphite (MSB) | Accuracy (as Recovery) | 98.3% - 99.8% | nih.gov |

| Precision (RSD%) | < 1.2% | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the context of this compound (menadione sodium bisulfite, MSB) research, establishing these limits is essential for ensuring the accuracy of measurements in various matrices, including animal feed, pharmaceutical preparations, and biological fluids. Research has employed a range of advanced analytical techniques to determine these thresholds, each with varying levels of sensitivity.

Detailed research findings have established the LOD and LOQ for this compound across several analytical platforms. For instance, a ring-trial validated method based on Normal Phase High-Performance Liquid Chromatography (NP-HPLC) with an ultraviolet (UV) detector is recommended for official control in premixtures and feedingstuffs. europa.eueuropa.eu This method demonstrated a limit of detection (LOD) of 1.2 mg/kg and a limit of quantification (LOQ) of 3.8 mg/kg. europa.eueuropa.eu

In pharmaceutical analysis, comparative studies of Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) have been conducted. nih.govresearchgate.net The HPLC-DAD method exhibited a lower LOD for MSB at 0.005 µg/mL, while the GC-FID method had a higher LOD of 0.06 µg/mL. nih.govresearchgate.net The corresponding LOQ values were 0.015 µg/mL for the HPLC-DAD method and 0.08 µg/mL for the GC-FID method. nih.gov

Spectrophotometric and fluorometric methods also present viable options for MSB analysis. A spectrophotometric method used for analyzing MSB in solid lipid nanoparticle formulations reported an LOD of 0.343 µg/mL and an LOQ of 1.041 µg/mL. nih.gov Derivative spectrophotometry has also been applied, with a first-derivative method achieving an LOD of 0.1 µg/mL and an LOQ of 0.2 µg/mL. eijst.org.uk Highly sensitive fluorescence-based techniques have been developed, such as an HPLC method with post-column zinc reduction, which achieved a lower limit of detection of 20 µg/kg in synthetic animal feed. nih.gov Another sensitive HPLC method with fluorometric detection reported a detection limit of 2 ng/g for MSB in animal diets and premixes. jst.go.jp Furthermore, a flow-injection on-line photochemical spectrofluorometry method for MSB in injections achieved a detection limit of 0.38 µg/L. nih.gov

Other advanced methods include chemiluminescence, which can detect MSB down to 2 x 10⁻³ µg/mL, and high-performance capillary electrophoresis, with a reported LOD of 0.76 ng/mL. tandfonline.comresearchgate.net

The following table summarizes the limits of detection and quantification for this compound achieved by various analytical methodologies as reported in scientific literature.

Interactive Data Table: LOD & LOQ for this compound (MSB)

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Normal Phase HPLC with UV Detection (NP-HPLC-UV) | Premixtures, Feedingstuffs | 1.2 mg/kg europa.eueuropa.eu | 3.8 mg/kg europa.eueuropa.eu |

| HPLC with Diode-Array Detection (HPLC-DAD) | Pharmaceutical Preparation | 0.005 µg/mL nih.govresearchgate.netbrieflands.com | 0.015 µg/mL nih.govbrieflands.com |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Pharmaceutical Preparation | 0.06 µg/mL nih.govresearchgate.net | 0.08 µg/mL nih.gov |

| HPLC with Fluorescence Detection (Post-Column Zinc Reduction) | Synthetic Animal Feed | 20 µg/kg nih.gov | Not Reported |

| HPLC with Fluorometric Detection | Animal Diet, Premixes | 2 ng/g jst.go.jp | Not Reported |

| Spectrophotometry | Solid Lipid Nanoparticles | 0.343 µg/mL nih.gov | 1.041 µg/mL nih.gov |

| First-Derivative Spectrophotometry | Pharmaceutical Preparation | 0.1 µg/mL eijst.org.uk | 0.2 µg/mL eijst.org.uk |

| Second-Derivative Spectrophotometry | Pharmaceutical Preparation | 0.2 µg/mL eijst.org.uk | 0.3 µg/mL eijst.org.uk |

| Flow-Injection Photochemical Spectrofluorometry | Injection Solution | 0.38 µg/L nih.gov | Not Reported |

| Chemiluminescence | Injection Solution | 0.002 µg/mL tandfonline.com | Not Reported |

| High-Performance Capillary Electrophoresis | Injection Solution, Urine | 0.76 ng/mL researchgate.net | Not Reported |

Molecular and Biochemical Mechanisms of Action

Redox Cycling Dynamics and Reactive Oxygen Species Generation

The core of menadione (B1676200) sulfonate's mechanism of action lies in its capacity for redox cycling, a process wherein the molecule repeatedly undergoes reduction and oxidation. This cycling generates a cascade of reactive oxygen species, which are key mediators of its biological effects.

Menadione sulfonate can undergo a one-electron reduction to form a semiquinone radical. This reaction is often catalyzed by various flavoenzymes, such as cytochrome P450 reductase and NADH-cytochrome b5 oxidoreductase. The resulting semiquinone radical is an unstable and highly reactive intermediate. In the presence of molecular oxygen, this radical can readily donate its extra electron to oxygen, regenerating the parent this compound molecule and forming a superoxide (B77818) anion. This process initiates the cycle of ROS production.

Alternatively, this compound can be reduced by a two-electron transfer process, directly forming a hydroquinone (B1673460). This reaction is primarily catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. This pathway is generally considered a detoxification route because it bypasses the formation of the highly reactive semiquinone radical. However, the resulting hydroquinone can still participate in redox cycling through auto-oxidation, especially in the extracellular environment, which can lead to the production of hydrogen peroxide.

The redox cycling of this compound is intrinsically linked to the cellular pool of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). Enzymes such as NAD(P)H:quinone oxidoreductase utilize NADH and NADPH as electron donors for the reduction of this compound nih.govresearchgate.net. The rate of this reduction and subsequent ROS generation is therefore dependent on the activity of these enzymes and the intracellular availability of NAD(P)H researchgate.net. Studies comparing menadione with menadione sodium bisulfite (MSB), a salt of this compound, have shown that menadione promotes a much faster oxidation of NAD(P)H in permeabilized yeast cells than MSB, suggesting a less pronounced impact of MSB on the intracellular NAD(P)H pool in intact systems due to its lower membrane permeability nih.govresearchgate.net.

The redox cycling of this compound is a significant source of various reactive oxygen species. The initial one-electron reduction and subsequent reaction with molecular oxygen generate the superoxide anion (O₂⁻). Superoxide dismutase (SOD) can then convert the superoxide anion into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide can be further reduced to the highly reactive hydroxyl radical (•OH). While menadione is a potent inducer of ROS in intact cells, menadione sodium bisulfite has been shown to have little effect on the production of active oxygen species in yeast cell suspensions, indicating its lower capacity to generate ROS in living cells, likely due to its hydrophilic nature and inability to readily cross cell membranes nih.govresearchgate.net. However, in cell-free systems with crude enzyme preparations, both menadione and menadione sodium bisulfite can generate superoxide anions researchgate.net.

The hydrogen peroxide generated during the redox cycling of this compound can participate in the Fenton reaction. This reaction involves the interaction of hydrogen peroxide with ferrous (Fe²⁺) ions to produce hydroxyl radicals, which are among the most reactive and damaging ROS. The menadione semiquinone radical itself can also participate in redox reactions that contribute to the production of hydroxyl and hydroperoxyl radicals nih.gov. While the direct involvement of the Fenton reaction in this compound-mediated processes is extrapolated from studies on menadione, the generation of H₂O₂ by this compound in enzymatic systems suggests the potential for this downstream reaction to occur.

The generation of ROS by this compound can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. This disrupts the delicate balance of the intracellular redox environment, known as redox homeostasis. Oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. In experimental models, menadione sodium bisulfite has been used to induce oxidative stress, leading to an upregulation of antioxidant defense genes like catalase, glutathione (B108866) peroxidase, and superoxide dismutase. Furthermore, it has been observed to increase the intracellular levels of glutathione, a key cellular antioxidant, as a response to the oxidative challenge.

Data Tables

Table 1: Comparative Effects of Menadione and Menadione Sodium Bisulfite (MSB) on Reactive Oxygen Species (ROS) Generation and NAD(P)H Oxidation

| Feature | Menadione | Menadione Sodium Bisulfite (MSB) | Reference |

| ROS Production in Intact Yeast Cells | High | Little to no effect | researchgate.net |

| ROS Production with Crude Enzymes | Generates superoxide anion | Generates superoxide anion | researchgate.net |

| Rate of NAD(P)H Oxidation | Rapid | Significantly slower than menadione | nih.gov |

| Effect on Yeast Cell Proliferation | Inhibitory under aerobic conditions | Much smaller inhibitory effect | nih.govresearchgate.net |

Enzyme Modulation and Metabolic Pathway Interactions

This compound, through its active menadione moiety, significantly influences cellular metabolic processes by interacting with key enzyme systems. These interactions can lead to either the detoxification or bioactivation of the compound, and modulate the metabolism of other substances. The primary enzyme systems affected are the Cytochrome P450 (CYP) system and NAD(P)H:Quinone Oxidoreductases (NQO1/NQO2).

Cytochrome P450 (CYP) System Modulation

The Cytochrome P450 system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of xenobiotics and endogenous compounds mdpi.com. Menadione exhibits a complex, dualistic interaction with this system, capable of both inhibiting its activity and inducing the expression of specific CYP isozymes.

Menadione has been identified as a potent inhibitor of CYP-mediated metabolism nih.govresearchgate.net. Its inhibitory action extends across multiple P450 isoforms, with a particular impact on CYP1A1 and CYP1A2 researchgate.netresearchgate.net. In vitro studies have demonstrated that menadione inhibits CYP1A1 activity through a noncompetitive mechanism researchgate.net.

Research using human recombinant enzymes and liver microsomes has shown that menadione can inhibit the metabolic activities of a wide range of human P450 isoforms, including CYP1A1 and CYP1A2 researchgate.net. For instance, menadione was found to inhibit the CYP-mediated conversion of parathion to its toxic metabolite, paraoxon, a reaction involving CYP1A2, CYP2B6, and CYP3A4 nih.govnih.gov. Furthermore, when co-administered with inducers like benzo(α)pyrene, menadione can suppress the induced activity of both CYP1A1 and CYP1A2 researchgate.net. The inhibitory effect of menadione on CYP-dependent mixed-function oxidase activity has been noted to be more potent than that of other quinone drugs like mitozantrone nih.gov.

Paradoxically, while inhibiting their catalytic activity, menadione can also act as an inducer of CYP1A1 and CYP1A2 expression. Studies in rats have shown that oral administration of menadione leads to a significant increase in the hepatic activities of both enzymes nih.gov.

This induction is correlated with a substantial elevation in the messenger RNA (mRNA) levels for these enzymes. Specifically, treatment with menadione resulted in an approximate 11.8-fold increase in CYP1A1 mRNA and a 1.8-fold increase in CYP1A2 mRNA in rat liver nih.gov. The underlying mechanism for this induction appears to involve either transcriptional activation or mRNA stabilization, as it occurs without altering the mRNA levels of the key regulatory proteins, the aryl hydrocarbon-receptor (AhR) and AhR nuclear translocator (Arnt) nih.gov.

Table 1: Effect of Menadione Treatment on Rat Hepatic CYP1A1 and CYP1A2

| Parameter | CYP1A1 | CYP1A2 |

|---|---|---|

| Specific Activity Increase | ~5.4-fold | ~2.5-fold |

| mRNA Level Increase | ~11.8-fold | ~1.8-fold |

Data derived from studies on rats treated orally with menadione for 4 days. nih.gov

A primary mechanism behind menadione's inhibition of CYP activity is its ability to divert electrons from the P450 catalytic cycle. In the microsomal P450 system, the enzyme NADPH-cytochrome P450 reductase (CPR) is responsible for transferring electrons from NADPH to CYPs, a critical step for their monooxygenase activity nih.govmdpi.com.

Menadione is an avid participant in redox cycling, a process that can be mediated by CPR nih.govnih.gov. CPR can catalyze the one-electron reduction of menadione to a semiquinone radical nih.gov. This reaction preferentially shunts electrons from NADPH to menadione, effectively starving the P450 enzymes of the reducing equivalents they require for their function researchgate.netnih.gov. This preferential supply of electrons to menadione over CYPs results in a broad inhibition of CYP-mediated metabolic activities nih.gov.

NAD(P)H:Quinone Oxidoreductase (NQO1/NQO2) Interactions

The NAD(P)H:quinone oxidoreductases, NQO1 (also known as DT-diaphorase) and NQO2, are cytosolic flavoenzymes that play a crucial role in the detoxification of quinones acs.orgepa.gov. They offer a protective pathway against the potential toxicity of compounds like menadione.

The cytotoxicity of many quinones is often linked to their one-electron reduction, which produces unstable semiquinone radicals. These radicals can enter a futile redox cycle with molecular oxygen, generating reactive oxygen species (ROS) and leading to oxidative stress nih.govnih.gov.

NQO1 provides a critical detoxification pathway by bypassing this dangerous one-electron reduction mdpi.com. It catalyzes a two-electron reduction of the quinone directly to a stable hydroquinone (in the case of menadione, menadiol) nih.govnih.gov. This reaction is considered a protective mechanism as it prevents the formation of the reactive semiquinone intermediate mdpi.com. The resulting menadiol (B113456) is less reactive and can be rapidly conjugated by Phase II enzymes (such as UDP-glucuronosyltransferases), facilitating its excretion from the cell nih.govnih.gov. Thus, NQO1 has been conclusively shown to be protective against menadione-induced toxicity nih.gov. While NQO1 is central to this detoxification, the subsequent conjugation of the menadiol product is considered a vital step in completing the detoxification process nih.gov.

Table 2: Comparison of Menadione Reduction Pathways

| Feature | One-Electron Reduction (e.g., by CPR) | Two-Electron Reduction (by NQO1) |

|---|---|---|

| Catalyzing Enzyme | NADPH-cytochrome P450 reductase (CPR) | NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Product | Semiquinone Radical | Hydroquinone (Menadiol) |

| Cellular Consequence | Redox cycling, ROS production, Oxidative Stress | Detoxification, preparation for Phase II conjugation |

| Electron Source | NADPH | NAD(P)H |

Inhibition by Analogues

Glutathione S-Transferase (GST) Activity Modulation

Menadione has been shown to significantly modulate the activity of Glutathione S-Transferases (GSTs), a family of enzymes crucial for detoxification. Research has demonstrated that menadione can cause the dissociation of the GSTA1-c-Jun N-terminal kinase (JNK) complex. This dissociation is a critical event in the activation of the JNK signaling pathway, which is involved in cellular stress responses. The mechanism underlying this dissociation is linked to the generation of reactive oxygen species (ROS), likely the superoxide anion, and the depletion of intracellular glutathione (GSH). The integrity of the GSTA1-JNK complex appears to be dependent on cellular GSH levels, as preventing GSH depletion blocks the menadione-induced dissociation and subsequent JNK activation.

Interestingly, while menadione initially causes a decrease in GSH levels, it can also lead to a subsequent 1.5- to 2-fold increase in GSH levels during post-treatment incubation. This is accompanied by an increase in the activity of gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. This suggests a complex cellular response to menadione-induced oxidative stress, where an initial depletion of GSH triggers a compensatory increase in its synthesis.

| Experimental Model | Menadione Effect | Associated Mechanism |

| Preconfluent Caco-2 cells | Dissociation of GSTA1-JNK complex, JNK activation | Production of reactive oxygen species (superoxide anion), depletion of intracellular GSH |

| Cultured Chinese hamster V79 cells | Initial decrease in GSH, followed by a 1.5- to 2-fold increase | Increased activity of gamma-glutamylcysteine synthetase (γ-GCS) |

UDP-Glucuronosyltransferase (UGT) Conjugation Pathways

The detoxification of menadione involves its metabolic conversion, including conjugation reactions. After a two-electron reduction of menadione to its hydroquinone form, menadiol (2-methyl-1,4-naphthalenediol), it undergoes glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Specific isoforms of the UGT enzyme family have been identified as key players in this pathway. Research has shown that out of 16 human recombinant UGT isoforms, UGT1A6 and UGT1A10 are the primary catalysts for menadiol glucuronidation, exhibiting significantly higher rates than other isoforms. This conjugation step is crucial for increasing the water solubility of the compound, thereby facilitating its excretion from the body.

The regioselectivity of glucuronidation varies among the UGT isoforms. UGTs 1A7, 1A8, 1A9, and 1A10 preferentially glucuronidate menadiol at the 4-position over the 1-position. In contrast, UGT1A6 shows a preference for the 1-position. This highlights the specific roles of different UGT isoforms in the detoxification pathway of menadione.

| UGT Isoform | Catalytic Activity on Menadiol | Regioselectivity |

| UGT1A6 | High | 1-position preferential |

| UGT1A10 | High | 4-position > 1-position |

| UGT1A7 | Moderate | 4-position > 1-position |

| UGT1A8 | Moderate | 4-position > 1-position |

| UGT1A9 | Moderate | 4-position > 1-position |

Impact on Key Enzymes in Central Metabolic Pathways

Menadione exerts a significant impact on key enzymes within central metabolic pathways, particularly those located in the mitochondria. It is known to interfere with the mitochondrial electron transport chain (ETC). Specifically, menadione can act as an electron carrier and has been shown to bypass deficiencies in Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain. This can restore electron flow and ATP production in cells with defective Complex I. This effect is dependent on DT-diaphorase, as its inhibition abolishes the protective effects of menadione.

Furthermore, menadione is an inhibitor of mitochondrial DNA polymerase γ (pol γ), a crucial enzyme for the replication and repair of mitochondrial DNA. This inhibition can lead to mitochondrial dysfunction and the generation of reactive oxygen species.

While the effects of menadione on the mitochondrial respiratory chain and DNA polymerase are documented, specific research detailing the direct impact of this compound on Malate:Quinol Oxidoreductase and Dihydroorotate Dehydrogenase is limited in the currently available literature.

Acetyl-CoA Carboxylase (ACC) Activation

The direct activation of Acetyl-CoA Carboxylase (ACC) by this compound is not well-documented in existing scientific literature. ACC is a key regulatory enzyme in fatty acid synthesis, and its activity is controlled by various factors, including allosteric modulators and covalent modification. While menadione is known to influence cellular redox status and interact with various metabolic pathways, a specific mechanism for the direct activation of ACC has not been elucidated. Further research is required to determine if any interaction exists between this compound and the regulation of ACC activity.

Interactions with Intracellular Signaling Cascades

Menadione has been found to interact with and inhibit intracellular signaling cascades mediated by Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. In human epithelial ovarian carcinoma cell lines, menadione has been shown to inhibit fetal-bovine-serum-induced cell adhesion and migration. This inhibitory effect is believed to occur through the suppression of the FAK-dependent activation of cytoskeletal-associated components. By interfering with FAK-mediated pathways, menadione can disrupt the processes that are essential for cancer cell invasion and metastasis.

| Cell Line | Treatment | Effect on FAK Pathway |

| OVCAR-3 | Menadione | Inhibition of fetal-bovine-serum-induced cell adhesion and migration |

| SK-OV-3 | Menadione | Inhibition of fetal-bovine-serum-induced cell adhesion and migration |

PI3K/Akt Signaling Inhibition

The impact of menadione on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is complex and appears to be context-dependent. While some research indicates that menadione can lead to the activation of Akt, other findings suggest an inhibitory role on key cellular signaling cascades. One study demonstrated that menadione activates Akt by inhibiting the lipid phosphatase activity of PTEN, a negative regulator of the PI3K/Akt pathway nih.gov. In this system, menadione also slowed the dephosphorylation of Akt, contributing to its sustained activation nih.gov.

Table 1: Reported Effects of Menadione on PI3K/Akt and Related Signaling Pathways

| Cell Type/System | Menadione Effect | Associated Mechanism | Source(s) |

| Chinese hamster ovary cells | Activation of Akt | Inhibition of PTEN phosphatase activity | nih.gov |

| Dystrophin-deficient myotubes | Implied suppression of Akt pathway | Menadione-induced oxidative stress context | nih.gov |

| T-lymphocytes | Inhibition of ERK and JNK activation | Concanavalin A-mediated activation suppressed | researchgate.net |

Aryl Hydrocarbon Receptor (AhR)-Dependent Signaling Pathway Modulation

Menadione modulates the Aryl Hydrocarbon Receptor (AhR) signaling pathway, primarily by interfering with its activation by classic agonists. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 1A (CYP1A) family nih.gov.

Research in rats treated with the potent AhR agonist benzo(α)pyrene (BP) showed that co-administration of menadione suppressed the BP-induced activation of CYP1A at the transcriptional level nih.govresearchgate.net. This modulation occurs without altering the mRNA expression levels of AhR itself or its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) nih.govresearchgate.net. Instead, menadione appears to exert its effect through several mechanisms:

Reduced AhR-ARNT DNA Binding : Menadione treatment was found to decrease the binding of the activated AhR-ARNT complex to its specific DNA recognition site, the xenobiotic responsive element (XRE) nih.gov.

Modulation of AhR Repressor (AhRR) : Menadione was observed to reduce the benzo(α)pyrene-induced expression of AhRR, a protein that functions in a negative feedback loop to inhibit AhR signaling nih.govresearchgate.net.

While menadione can suppress agonist-induced AhR activity, it is also important to note that the reactive oxygen species (ROS) generated by menadione's redox cycling can trigger the nuclear accumulation and activation of AhR, suggesting a potential for indirect activation nih.gov. This dual capability highlights menadione's role as a modulator, rather than a simple agonist or antagonist, of the AhR pathway.

Regulation of Nrf2-Dependent Gene Expression

Menadione's interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is multifaceted. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes nih.govnih.gov. As a potent generator of oxidative stress, menadione is expected to be an activator of this protective pathway.

However, studies have revealed that menadione can also lead to the deregulation and suppression of Nrf2 signaling in specific contexts. In a study using dystrophin-deficient myotubes, which are highly susceptible to oxidative stress, menadione treatment significantly decreased the translocation of Nrf2 into the nucleus nih.gov. This impairment of Nrf2 activation resulted in reduced expression of its downstream target genes, such as the anti-apoptotic protein Bcl-2 nih.gov. This finding suggests that while acute exposure to menadione can induce a protective Nrf2 response, prolonged or overwhelming oxidative stress caused by menadione in vulnerable cells can lead to the failure of this key defense pathway nih.gov. The regulation of Nrf2 is complex, involving multiple mechanisms including transcriptional control, protein stability, and post-translational modifications, all of which can be influenced by cellular redox status mdpi.commdpi.com.

Effects on DNA and Protein Integrity

Menadione's redox cycling is a significant source of reactive oxygen species, which directly and indirectly inflict damage upon vital cellular macromolecules, including DNA and proteins.

Induction of DNA Strand Breaks

Exposure to menadione leads to significant damage to cellular DNA. Studies have consistently shown that menadione induces both single-strand and double-strand DNA breaks in a concentration-dependent manner tmu.edu.twresearchgate.net. This genotoxic effect is a direct consequence of the oxidative stress generated during the redox cycling of the menadione quinone structure nih.govresearchgate.net. The resulting superoxide radicals and other ROS can attack the deoxyribose-phosphate backbone of DNA, leading to strand scission researchgate.net.

In human breast cancer cells (MCF-7), the repair of these DNA breaks was observed to be extensive but incomplete after a six-hour recovery period, indicating the potential for persistent genetic lesions tmu.edu.tw. Interestingly, one study in isolated rat hepatocytes found that menadione caused internucleosomal DNA fragmentation without a corresponding increase in the formation of 8-oxo-2'-deoxyguanosine, a common marker of oxidative DNA base damage nih.gov. This suggests that the mechanism of menadione-induced DNA strand breaks may be distinct from direct oxidative damage to DNA bases and could involve other cellular processes triggered by the intense oxidative stress nih.gov. The damage to DNA can activate downstream signaling pathways, such as those involving PARP-1, which can contribute to cell death pathways nih.govresearchgate.net.

Covalent Modification of Target Proteins (e.g., Cysteine Thiolates)

A primary mechanism of menadione's biochemical action is its ability to covalently modify proteins through arylation, particularly at the nucleophilic thiol groups of cysteine residues frontierspartnerships.org. The cytotoxicity of menadione is closely associated with the oxidation and depletion of protein thiols frontierspartnerships.orgnih.gov. This modification can occur through the direct reaction of menadione with sulfhydryl groups, forming a glutathionyl-menadione conjugate, for example, which depletes the cell's primary non-protein antioxidant, glutathione frontierspartnerships.org.

This covalent modification can profoundly alter protein function by inactivating enzymes. For example, menadione exposure leads to a loss of activity in the sulfurtransferase enzymes rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST) frontierspartnerships.orgnih.gov. This inhibition is attributed to the oxidation of critical sulfhydryl groups within the active sites of these enzymes frontierspartnerships.orgnih.gov. Such covalent modifications are a key mechanism by which menadione disrupts cellular metabolism and function.

Table 2: Effect of Menadione on Thiol-Dependent Enzymes in U373 Cells

| Enzyme | Concentration of Menadione | Incubation Time | Resulting Inhibition of Activity | Source(s) |

| Rhodanese | 20 µM | 1 hour | 33% | frontierspartnerships.orgnih.gov |

| 3-mercaptopyruvate sulfurtransferase | 20 µM | 1 hour | 20% | frontierspartnerships.orgnih.gov |

Oxidation of Cellular Proteins

The generation of high levels of ROS by menadione leads to widespread oxidation of cellular proteins nih.gov. This oxidative damage is a key contributor to its cytotoxic effects. The oxidation of protein thiol groups is a particularly significant consequence nih.gov. Studies in cardiomyocytes using the redox-sensitive sensor RoGFP demonstrated that menadione elicits rapid and progressive protein oxidation in both the cytosol and the mitochondrial matrix nih.gov.

This oxidative modification can disrupt cellular processes and structures. For instance, menadione-induced oxidative stress causes a rapid down-modulation of transferrin receptor recycling nih.gov. This effect is believed to be related to the oxidation of thiol groups on cytoskeletal proteins, which are essential for receptor trafficking nih.gov. The extensive oxidation of proteins, coupled with the depletion of cellular thiols like glutathione, overwhelms the cell's antioxidant capacity, leading to functional damage and contributing to cell death nih.govnih.gov.

Biosynthetic Precursor Roles (in model systems)